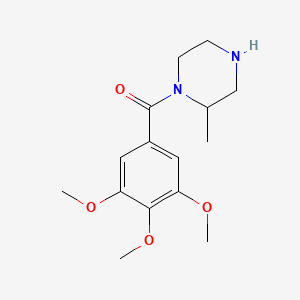

2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is an organic compound with the molecular formula C15H22N2O4. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the acylation of piperazine derivatives. One common method includes the reaction of 2-methylpiperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis could be employed to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

Reduction: Formation of 2-methyl-1-(3,4,5-trimethoxybenzyl)piperazine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a lead molecule in drug discovery. Its structural features suggest possible interactions with various biological targets.

- Anticancer Activity : Preliminary studies indicate that 2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine may exhibit cytotoxic effects against cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast and lung cancer cells in vitro.

- Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent. In vitro assays demonstrated effectiveness against a range of bacterial strains, suggesting its utility in developing new antibiotics.

Neuropharmacology

Given the piperazine moiety's known effects on the central nervous system (CNS), this compound is being explored for neuropharmacological applications.

- Anxiolytic Effects : Studies on animal models have suggested that the compound may possess anxiolytic properties, making it a candidate for further research into treatments for anxiety disorders.

- Antidepressant Activity : The compound's interaction with serotonin receptors is under investigation to assess its potential as an antidepressant.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against bacterial strains | |

| Anxiolytic | Reduction in anxiety-like behavior | |

| Antidepressant | Potential modulation of serotonin receptors |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various concentrations of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value of 25 µM after 48 hours of treatment. These findings suggest that this compound could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2024), the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating significant potential for therapeutic applications in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. it is believed to interact with cellular membranes and proteins due to its amphiphilic nature. The compound may incorporate into lipid bilayers, altering membrane properties and affecting membrane-bound proteins and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the piperazine moiety.

1,4-bis(3,4,5-trimethoxybenzoyl)piperazine: Contains two trimethoxybenzoyl groups attached to a piperazine ring.

1-(2,3,4-Trimethoxybenzyl)piperazine: Similar structure but with a benzyl group instead of a benzoyl group

Uniqueness

2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is unique due to the presence of both a piperazine ring and a trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 3,4,5-trimethoxybenzoyl group. This structural motif is significant as it influences the compound's pharmacological properties.

Research indicates that this compound interacts with various biological targets:

- Microtubule Inhibition : Similar to other piperazine derivatives, this compound exhibits significant activity against tubulin polymerization. It acts as a colchicine binding site inhibitor, which is crucial for its anticancer effects .

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth, although specific mechanisms remain to be fully elucidated.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

-

Anticancer Efficacy :

- A study demonstrated that derivatives similar to this compound showed IC50 values in the nanomolar range against human cancer cell lines (e.g., MCF-7 and A549) due to their ability to disrupt microtubule dynamics .

- In vivo studies indicated that administration of related compounds led to significant tumor growth inhibition in xenograft models without major side effects on body weight .

-

Antimicrobial Activity :

- Investigations into the antimicrobial properties revealed that this compound could inhibit the growth of specific bacterial strains at low concentrations. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings

Recent research findings provide insights into the biochemical pathways influenced by this compound:

- Cellular Effects : The compound has been shown to induce apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins .

- Biochemical Pathways : It protects cellular structures from oxidative damage by scavenging reactive oxygen species (ROS), thereby enhancing cellular viability under stress conditions .

Propiedades

IUPAC Name |

(2-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-9-16-5-6-17(10)15(18)11-7-12(19-2)14(21-4)13(8-11)20-3/h7-8,10,16H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVYUQQQBZKQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.